Calcium(II) Binding Affinity: Asp-Asp Exhibits a 3.3-Fold Higher Association Constant than Aspartic Acid but Sub-Additive Behavior Compared to Glu-Glu
In a controlled study at pH relevant for milk products (ionic strength 0.20, 25 °C), the calcium(II) association constant (Ka) for Asp-Asp was 23 ± 5 L mol⁻¹, compared to 7.0 ± 0.9 L mol⁻¹ for L-aspartic acid (Asp) and 26 ± 4 L mol⁻¹ for Glu-Glu [1]. While the absolute affinity is comparable to Glu-Glu, the difference in expected additive behavior is stark: Asp-Asp's Ka is significantly less than the additive sum of two Asp units (49 L mol⁻¹), whereas Glu-Glu's Ka exceeds its additive sum (9.0 L mol⁻¹). This indicates that Asp-Asp possesses a unique, non-additive structural conformation that restricts calcium binding relative to theoretical predictions, a behavior not shared by Glu-Glu [1].
| Evidence Dimension | Calcium(II) association constant (Ka) |
|---|---|
| Target Compound Data | 23 ± 5 L mol⁻¹ |
| Comparator Or Baseline | L-Aspartic acid (Asp): 7.0 ± 0.9 L mol⁻¹; Glu-Glu: 26 ± 4 L mol⁻¹; Expected additive Ka for Asp-Asp: 49 L mol⁻¹ |
| Quantified Difference | Asp-Asp vs. Asp: 3.3-fold higher affinity; Asp-Asp vs. expected additive: 53% lower affinity; Glu-Glu vs. expected additive: 189% higher affinity |
| Conditions | Aqueous solution, ionic strength 0.20, 25 °C, pH relevant for milk products, measured using calcium-selective electrodes |
Why This Matters
For experiments requiring calcium chelation or investigating metal-peptide interactions, Asp-Asp provides a binding profile distinct from both its monomer and the Glu-Glu homodimer, enabling precise control over calcium availability and the study of sequence-specific effects.
- [1] Tang, N. and Skibsted, L. H. Calcium Binding to Dipeptides of Aspartate and Glutamate in Comparison with Orthophosphoserine. J. Agric. Food Chem. 2013, 61, 10043-10049. View Source
